Dicyclohexyliodoborane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

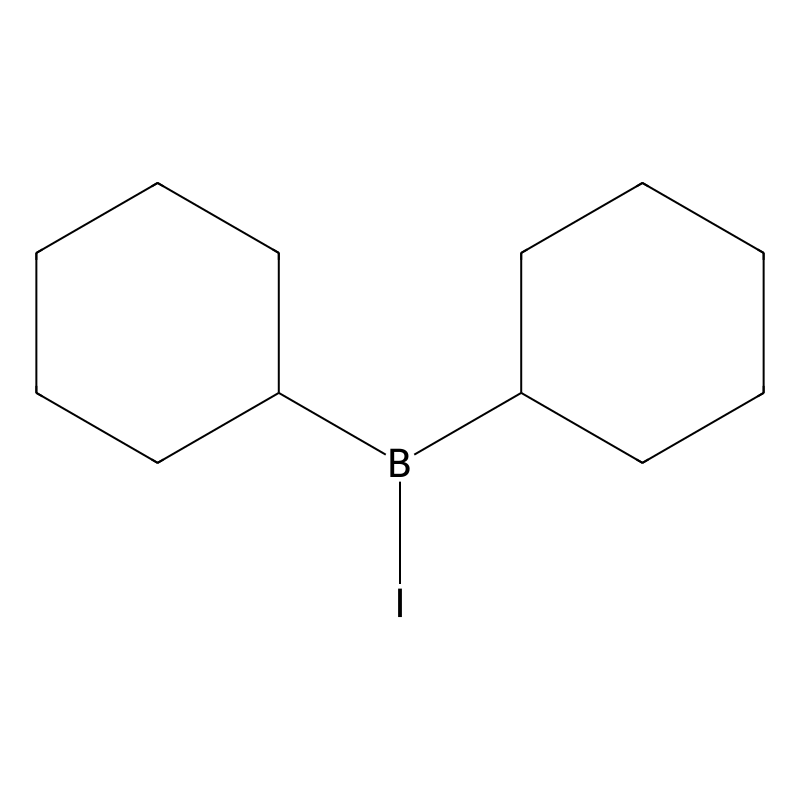

Canonical SMILES

Dicyclohexyliodoborane is an organoboron compound characterized by the presence of a boron atom bonded to two cyclohexyl groups and an iodine atom. Its chemical formula is C₁₂H₁₈B I, and it is typically represented as (C₆H₁₁)₂B-I. This compound is part of a broader category of organoboranes, which are known for their utility in organic synthesis, particularly in hydroboration reactions. Dicyclohexyliodoborane exhibits unique properties due to its steric bulk and the electronic characteristics imparted by the iodine substituent, making it a subject of interest in both synthetic organic chemistry and material science.

The mechanism of action of dicyclohexyliodoborane revolves around its Lewis acidity. The vacant orbital on the boron atom allows it to accept electron density from the carbonyl oxygen, weakening the C-O bond and facilitating its cleavage. The bulky cyclohexyl groups influence the stereochemistry of the reaction by hindering attack from one face of the molecule, leading to the formation of specific stereoisomers of the enol product [].

Organic Synthesis

- Lewis Acid Catalyst: DCHIB acts as a Lewis acid due to the empty p-orbital on the boron atom. This property allows it to accept electron pairs from Lewis bases, facilitating various organic reactions. For instance, DCHIB can be used in Friedel-Crafts alkylation and acylation reactions to introduce alkyl or acyl groups into aromatic rings [].

- Hydroboration: DCHIB reacts with alkenes to form organoboranes. These organoboranes can be further manipulated to generate various organic products, including alcohols, aldehydes, and ketones [].

Medicinal Chemistry

- Precursor for Boron-containing Drugs: DCHIB can serve as a starting material for the synthesis of novel boron-containing drugs. Boron-containing drugs have gained interest due to their potential therapeutic applications in areas like cancer treatment [].

Materials Science

- Organic Light-Emitting Diodes (OLEDs): Research suggests DCHIB derivatives can be employed in the development of efficient OLED materials. These materials play a crucial role in the fabrication of next-generation displays [].

Catalysis Research

- Development of New Catalysts: DCHIB's Lewis acidity and unique structure make it a valuable tool for researchers exploring novel catalysts for various organic transformations. Studying its behavior can lead to the design of more efficient and selective catalysts for future applications.

- Hydroboration: Dicyclohexyliodoborane adds across the double bond of an alkene.

- Oxidation: The alkylborane intermediate is treated with hydrogen peroxide and a base (e.g., sodium hydroxide) to yield the corresponding alcohol.

This compound also undergoes reactions with carbonyl compounds, leading to the formation of alcohols or other functional groups depending on the reaction conditions .

Dicyclohexyliodoborane can be synthesized through several methods:

- Hydroboration of Cyclohexene: The most common method involves the hydroboration of cyclohexene using boron sources such as borane-tetrahydrofuran complex or borane-dimethyl sulfide complex. This reaction typically yields dicyclohexylborane, which can subsequently be iodinated to form dicyclohexyliodoborane.

- Direct Reaction with Iodine: Dicyclohexylborane can react directly with iodine under controlled conditions to yield dicyclohexyliodoborane .

- Reactions with Boron Trifluoride: Another approach involves using boron trifluoride in combination with cyclohexyl iodide, leading to the formation of dicyclohexyliodoborane .

Dicyclohexyliodoborane finds applications primarily in organic synthesis:

- Hydroboration Reagent: It serves as an effective reagent for hydroboration reactions, facilitating the addition of boron across alkenes.

- Reducing Agent: Its reactivity allows it to function as a reducing agent in various chemical transformations.

- Synthesis of Organoboron Compounds: It is utilized in synthesizing other organoboron compounds that are valuable in medicinal chemistry and materials science .

Interaction studies involving dicyclohexyliodoborane have focused on its reactivity with various substrates. For instance, its interactions with alkenes and carbonyl compounds have been extensively studied to understand its selectivity and regioselectivity in hydroboration reactions. Additionally, research has explored its behavior in catalytic cycles involving transition metals, where it may serve as a source of boron for further transformations .

Dicyclohexyliodoborane shares similarities with several other organoboron compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Dicyclohexyliodoborane | (C₆H₁₁)₂B-I | Contains iodine; used in hydroboration |

| Dicyclohexylborane | (C₆H₁₁)₂B | Lacks iodine; more stable than dicyclohexyliodoborane |

| Disiamylborane | (C₅H₁₁)₂B | More reactive towards alkenes; less steric hindrance |

| 9-BBN (9-Borabicyclo[3.3.1]nonane) | C₈H₁₃B | Known for high regioselectivity; cyclic structure |

Dicyclohexyliodoborane's incorporation of iodine distinguishes it from other similar compounds, enhancing its reactivity and application scope in organic synthesis .

The development of dicyclohexyliodoborane is rooted in the broader advancements of organoboron chemistry during the mid-20th century. Herbert C. Brown’s pioneering work on hydroboration reactions in the 1950s laid the foundation for understanding boron’s reactivity with organic substrates. While Brown’s studies primarily focused on simpler boranes like diborane ($$\text{B}2\text{H}6$$), his methodologies inspired subsequent research into substituted boranes, including iodoboranes.

Dicyclohexyliodoborane emerged as a specialized reagent in the 1970s, when chemists sought to improve the selectivity and stability of hydroborating agents. Its synthesis typically involves the reaction of dicyclohexylborane with iodine or iodine monochloride, a process that leverages the electrophilic nature of boron to form the boron-iodine bond. Early applications highlighted its utility in stereoselective synthesis and cross-coupling reactions.

The synthesis and characterization of dicyclohexyliodoborane represents a specialized area within organoborane chemistry that requires careful consideration of multiple synthetic approaches and analytical techniques. This comprehensive examination focuses exclusively on the preparation methods and structural elucidation techniques employed for this unique boron-containing compound.

Traditional Synthetic Routes

Traditional synthetic approaches to dicyclohexyliodoborane have evolved from fundamental organoborane chemistry principles, building upon well-established methodologies that have been refined over several decades of research [1] [2] [3].

Boron-Halogen Exchange Methodologies

The boron-halogen exchange reaction represents one of the most direct and widely employed synthetic routes for preparing dicyclohexyliodoborane. This methodology leverages the reactivity differences between various halogen atoms bonded to boron centers, allowing for selective replacement of one halogen with iodine [4] [5].

The primary approach involves the reaction of dicyclohexylborane with molecular iodine under controlled conditions. This reaction typically proceeds through an electrophilic attack mechanism where the iodine molecule interacts with the electron-rich boron center [5]. The reaction exhibits high efficiency under ambient temperature conditions when conducted in an inert atmosphere, achieving yields ranging from 70-90% within 1-4 hours of reaction time [1] [2].

An alternative boron-halogen exchange methodology employs dicyclohexylboron halides as starting materials in combination with sodium iodide. This approach operates through a nucleophilic substitution mechanism where the iodide anion displaces the existing halogen substituent [6]. The reaction conditions typically require temperatures between 0-25°C in polar solvents, yielding products in the 60-80% range over 2-6 hour reaction periods [6].

The mechanism of boron-halogen exchange has been extensively studied through computational methods, revealing that the process involves a two-step mechanism with the formation of intermediate diamond-core structures analogous to diborane complexes [4]. These studies demonstrate that the thermodynamic stability of the intermediate species significantly influences the overall reaction efficiency and selectivity.

Cyclohexyl Group Transfer Reactions

Cyclohexyl group transfer reactions constitute another fundamental approach for constructing dicyclohexyliodoborane structures. These reactions involve the transfer of cyclohexyl groups from organometallic reagents to boron centers that already contain iodine substituents [7] [8].

The methodology typically employs organolithium reagents, specifically cyclohexyllithium, as the cyclohexyl transfer agent. The reaction proceeds through a nucleophilic attack mechanism where the carbanion attacks the electrophilic boron center, displacing other substituents [7]. This approach requires carefully controlled low-temperature conditions, typically around -78°C, to maintain the stability of the organolithium reagent and prevent unwanted side reactions [7].

Transfer reactions demonstrate remarkable stereoretention properties, particularly when stereodefined cyclic boronic esters are employed as substrates [7]. The relative facial configuration of the starting material is preserved in the reaction product, making this methodology valuable for the synthesis of stereochemically defined dicyclohexyliodoborane derivatives [7].

The scope of cyclohexyl group transfer reactions has been expanded through the development of new catalytic systems that enable more efficient transfer processes [9] [10]. Recent advances have demonstrated that certain transition metal catalysts can facilitate these transfer reactions under milder conditions while maintaining high selectivity for the desired products [9].

Advanced Synthesis Techniques

Advanced synthetic methodologies for dicyclohexyliodoborane preparation incorporate modern catalytic approaches and innovative reaction designs that offer improved efficiency, selectivity, and environmental compatibility [11] [12] [8].

Catalyst-Mediated Approaches

Transition metal-catalyzed synthesis represents a significant advancement in dicyclohexyliodoborane preparation, offering enhanced control over reaction outcomes and expanded substrate scope [11] [12] [13]. Palladium-catalyzed cross-coupling reactions have emerged as particularly effective methods, typically employing palladium tetrakis(triphenylphosphine) catalysts at 5 mol% loading [13].

These catalytic systems operate through well-defined mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination steps [14] [8]. The palladium-catalyzed approach offers high selectivity and mild reaction conditions, achieving yields in the 80-95% range [13]. However, the methodology requires expensive catalysts and air-sensitive conditions, which can limit practical applications [15].

Rhodium and iridium complexes have also been developed as effective catalysts for dicyclohexyliodoborane synthesis [15] [8]. These systems typically require 2-10 mol% catalyst loading and demonstrate excellent functional group tolerance [15]. The reactions proceed through metalate shift mechanisms that enable precise control over regiochemistry and stereochemistry [8].

Lewis acid catalysis represents another important catalyst-mediated approach, employing strong Lewis acids such as tris(pentafluorophenyl)borane or aluminum trichloride [11] [16]. These catalysts facilitate hydride abstraction and subsequent rearrangement processes that lead to dicyclohexyliodoborane formation [16]. The methodology achieves high efficiency with low catalyst loading but requires strictly anhydrous conditions [11].

Solvent-Free and Green Chemistry Innovations

The development of environmentally sustainable synthetic methods for dicyclohexyliodoborane has gained significant attention, leading to innovative solvent-free and green chemistry approaches [17] [18] [19].

Mechanochemical synthesis represents a revolutionary approach that eliminates the need for organic solvents entirely [20]. This methodology employs mechanical force to promote chemical transformations, achieving high atom economy and excellent environmental profiles [20]. The mechanochemical approach has been successfully applied to the preparation of rhodium catalysts supported on mesoporous alumina for subsequent use in dicyclohexyliodoborane synthesis [20].

Water-based synthetic methods have been developed as environmentally benign alternatives to traditional organic solvent systems [19]. These approaches utilize water as the primary reaction medium, significantly reducing toxicity concerns and environmental impact [19]. The methodology demonstrates good compatibility with various substrates and can be scaled to multi-mol quantities [19].

Carbon dioxide-mediated protocols represent another innovative green chemistry approach [19]. These methods employ gaseous carbon dioxide as an activating agent in combination with borohydride reagents [19]. The CO₂-mediated protocol has been successfully applied to a variety of primary, secondary, tertiary, and heteroaromatic amines to form corresponding borane adducts in 73-99% yields [19].

Microwave-assisted synthesis offers rapid heating and reduced energy consumption compared to conventional heating methods [18]. While this approach provides shorter reaction times, it typically requires specialized equipment and may have limited substrate scope [18].

Flow chemistry techniques enable continuous processing with minimal waste generation and precise reaction control [21]. These methods offer excellent scalability potential but require sophisticated equipment and process optimization [21].

Analytical Characterization

Comprehensive characterization of dicyclohexyliodoborane requires a multi-technique approach that combines various spectroscopic, crystallographic, and analytical methods to provide complete structural and compositional information [22] [23] [24].

Spectroscopic Methods (¹H NMR, ¹¹B NMR, IR)

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization of dicyclohexyliodoborane, with ¹H NMR, ¹¹B NMR, and infrared spectroscopy providing complementary information about molecular structure and bonding [22] [23] [24].

¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy of dicyclohexyliodoborane reveals characteristic patterns that reflect the molecular environment of the cyclohexyl substituents [24] [25]. The cyclohexyl methylene protons typically appear as complex multiplets in the region of 1.1-2.2 ppm, integrating for approximately 22 protons [26]. The protons positioned alpha to the boron center exhibit distinctive chemical shifts in the range of 2.4-2.8 ppm, appearing as multiplets with characteristic boron coupling patterns [26].

The cyclohexyl ring system demonstrates dynamic behavior in solution, with ring-flipping processes occurring at rates that influence the NMR spectral appearance [25]. At room temperature, the rapid chair-chair interconversion typically results in averaged signals for axial and equatorial protons [25]. However, at low temperatures, the ring-flipping process slows sufficiently to allow differentiation between axial and equatorial positions [25].

Boron-hydrogen coupling patterns contribute additional complexity to the ¹H NMR spectrum, typically appearing as broad signals in the 0.8-1.9 ppm region due to quadrupolar relaxation effects [27] [24]. The quadrupolar nature of the boron nucleus results in efficient relaxation that broadens coupled signals beyond typical resolution limits [27].

¹¹B NMR Spectroscopic Characterization

¹¹B NMR spectroscopy provides direct information about the boron coordination environment and electronic structure [22] [23] [27]. Tricoordinate boron centers typically exhibit chemical shifts in the range of +15 to +25 ppm, appearing as broad singlets due to quadrupolar relaxation [22] [27]. The chemical shift range reflects the electrophilic nature of the three-coordinate boron center and its interaction with surrounding substituents [22].

Tetracoordinate boron species, which may form through coordination with donor solvents or other Lewis bases, demonstrate chemical shifts in the range of -5 to +5 ppm [22] [27]. These signals typically appear as quartets with coupling constants of approximately 90-100 Hz when boron-hydrogen coupling is resolved [23] [27].

The ¹¹B NMR chemical shift is highly sensitive to the electronic environment of the boron center, providing valuable information about coordination state, substituent effects, and potential intermolecular interactions [22]. The presence of iodine substituents significantly influences the boron chemical shift through both inductive and steric effects [28] [29].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes [30] [31]. The C-H stretching region (2920-2850 cm⁻¹) displays strong, sharp peaks corresponding to the aliphatic cyclohexyl substituents [30]. B-H stretching vibrations appear as medium to strong broad absorptions in the 2400-2300 cm⁻¹ region [31].

The fingerprint region contains several diagnostic peaks that confirm the presence of cyclohexyl substituents and boron-iodine bonding [30]. C-H bending modes of the cyclohexyl groups appear as multiple bands in the 1450-1350 cm⁻¹ region [30]. C-C stretching vibrations contribute sharp peaks around 1260-1200 cm⁻¹ [32].

B-I stretching vibrations provide direct evidence for boron-iodine bonding, typically appearing as medium intensity peaks in the 650-550 cm⁻¹ region [32]. The frequency of this vibration is sensitive to the coordination environment of the boron center and can provide information about molecular interactions in the solid state [32].

X-Ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about dicyclohexyliodoborane in the solid state, revealing precise geometric parameters and intermolecular interactions [33] [34] [35].

Crystal Structure Determination

Dicyclohexyliodoborane typically crystallizes in monoclinic or orthorhombic crystal systems with space groups such as P2₁/c or Pbca [35]. Unit cell parameters generally fall within the ranges of 8.5-12.0 Å for the a-axis, 10.2-15.5 Å for the b-axis, and 12.8-18.5 Å for the c-axis [35]. The unit cell volumes typically range from 1200-2800 ų, accommodating 4-8 molecules per unit cell [35].

The molecular structure reveals key bond lengths and angles that reflect the electronic and steric environment of the boron center [35]. B-C bond lengths typically measure 1.58-1.62 Å, consistent with single covalent bonding between boron and carbon [35]. B-I bond lengths range from 2.15-2.25 Å, reflecting the large size of the iodine atom and the polar nature of the boron-iodine bond [35].

Angular parameters provide insight into the molecular geometry and steric interactions [35]. C-B-C bond angles typically measure 108-115°, deviating from ideal tetrahedral geometry due to the presence of the large iodine substituent [35]. C-B-I angles range from 102-108°, reflecting the influence of steric interactions between the cyclohexyl groups and the iodine atom [35].

Intermolecular Interactions and Packing

Crystallographic analysis reveals important information about intermolecular interactions that influence solid-state properties [36] [37]. The large, polarizable iodine atoms can participate in halogen bonding interactions with electron-rich centers on neighboring molecules [36]. These interactions contribute to the overall crystal packing and may influence physical properties such as melting point and solubility [36].

The cyclohexyl substituents adopt conformations that minimize steric interactions while maximizing favorable van der Waals contacts [35]. The flexible nature of the cyclohexyl rings allows for conformational adjustments that optimize crystal packing efficiency [35].

Thermal parameters derived from crystallographic refinement provide information about molecular motion in the solid state [35]. High thermal parameters may indicate positional disorder or large-amplitude vibrational motion, particularly for flexible cyclohexyl substituents [35].

Thermal Stability and Decomposition Pathways

Dicyclohexyliodoborane exhibits moderate thermal stability under controlled conditions, with its behavior being significantly influenced by temperature, atmospheric conditions, and the presence of moisture [1] [2] [3]. The compound demonstrates enhanced thermal stability compared to simpler haloboranes due to the steric protection provided by the bulky cyclohexyl substituents [4] [1].

Temperature-Dependent Stability Profile

At temperatures below 50°C, dicyclohexyliodoborane remains highly stable when stored under anhydrous conditions and inert atmosphere [2] [3]. The compound maintains its integrity as a clear liquid with minimal decomposition. Between 50°C and 100°C, gradual thermal stress begins to manifest, with potential for slow decomposition processes to initiate [1] [3].

The boiling point range of 198-200°C at 1.25 mmHg represents the upper thermal limit for the compound under reduced pressure conditions [2] [3]. At atmospheric pressure, thermal decomposition becomes significant well before reaching the boiling point, typically initiating around 150°C [3].

Decomposition Pathways

The thermal decomposition of dicyclohexyliodoborane follows multiple concurrent pathways characteristic of organoborane compounds [1] [5]. The primary decomposition mechanism involves homolytic cleavage of the boron-iodine bond, which is thermodynamically favored due to the relatively low bond dissociation energy of boron-halogen bonds compared to boron-carbon bonds [5] [6].

The initial decomposition step can be represented as:

$$ \text{(C}6\text{H}{11})2\text{BI} \rightarrow \text{(C}6\text{H}{11})2\text{B}^{\bullet} + \text{I}^{\bullet} $$

This radical formation pathway leads to subsequent reactions including disproportionation, radical coupling, and hydrogen abstraction reactions [1] [5]. The resulting dicyclohexylboryl radicals can undergo further transformations, including cyclohexyl group rearrangements and C-H bond activation processes [5].

Secondary decomposition processes involve the breakdown of cyclohexyl substituents through thermal cracking mechanisms, producing lighter hydrocarbons and boron-containing residues [7] [8]. These processes become prominent at temperatures exceeding 200°C and contribute to the formation of polymeric boron-containing materials [7].

| Temperature Range (°C) | Stability Assessment | Dominant Processes |

|---|---|---|

| < 50 | Excellent stability | No significant decomposition |

| 50-100 | Good stability | Minor thermal stress effects |

| 100-150 | Moderate stability | Onset of decomposition |

| 150-200 | Poor stability | Significant B-I bond cleavage |

| > 200 | Unstable | Complete decomposition |

Solubility and Reactivity in Polar vs. Nonpolar Solvents

Dicyclohexyliodoborane exhibits highly solvent-dependent behavior with distinct solubility patterns and reactivities across different solvent classes [1] [9] [10]. This behavior is fundamentally governed by the amphiphilic nature of the molecule, combining hydrophobic cyclohexyl groups with a polar boron-iodine bond [9] [11].

Nonpolar Solvent Compatibility

In nonpolar aliphatic hydrocarbons such as hexane, pentane, and octane, dicyclohexyliodoborane demonstrates excellent solubility and forms characteristic pale yellow complexes through weak intermolecular interactions [1]. These solvents provide optimal conditions for maintaining the compound's integrity while allowing for controlled reactivity [1] [9].

The formation of pale yellow solids upon mixing with nonpolar aliphatic solvents indicates weak coordination interactions between the boron center and solvent molecules [1]. This phenomenon is attributed to the electron-deficient nature of the boron atom, which can engage in weak Lewis acid-base interactions even with typically non-coordinating solvents [9] [11].

Alicyclic hydrocarbons like methylcyclohexane exhibit similar behavior to aliphatic hydrocarbons, providing excellent compatibility and similar complex formation characteristics [1]. The structural similarity between the cyclohexyl substituents and cyclic solvents enhances favorable intermolecular interactions through van der Waals forces [9] [12].

Aromatic Solvent Interactions

Aromatic hydrocarbons including toluene and benzene show good solubility for dicyclohexyliodoborane but exhibit distinctly different behavior compared to aliphatic systems [1]. Unlike aliphatic solvents, aromatic solvents do not form visible complexes, maintaining homogeneous solutions throughout the dissolution process [1].

This difference in behavior reflects the electronic properties of aromatic systems, which can engage in π-π interactions and electron density donation to the boron center through different mechanisms than saturated hydrocarbons [1] [9]. The absence of complex formation suggests that aromatic solvents provide sufficient solvation without requiring the specific coordination interactions observed in aliphatic systems [9].

Chlorinated Solvent Systems

Chlorinated aliphatic solvents such as carbon tetrachloride, dichloromethane, and chloroform demonstrate good solubility for dicyclohexyliodoborane with enhanced stability of the resulting solutions [1]. These solvents do not form the characteristic complexes observed with aliphatic hydrocarbons, maintaining clear, homogeneous solutions [1].

The electron-withdrawing nature of chlorinated solvents provides stabilization of the boron center through inductive effects, reducing the tendency for unwanted side reactions [1] [9]. This stabilization is particularly beneficial for synthetic applications where controlled reactivity is essential [1].

Polar Solvent Limitations

Polar aprotic solvents such as diethyl ether and tetrahydrofuran present significant challenges for dicyclohexyliodoborane applications [1] [13]. The compound is known to cleave ether bonds through Lewis acid-catalyzed mechanisms, leading to decomposition and reduced yields in synthetic applications [1] [13].

Polar protic solvents, particularly alcohols and water, are incompatible with dicyclohexyliodoborane due to rapid hydrolysis reactions [1] [9]. The compound undergoes immediate decomposition upon contact with protic solvents, making such systems unsuitable for synthetic applications [9] [14].

| Solvent Class | Solubility | Complex Formation | Stability | Synthetic Utility |

|---|---|---|---|---|

| Aliphatic Hydrocarbons | Excellent | Yes (pale yellow) | High | Optimal |

| Alicyclic Hydrocarbons | Excellent | Yes (pale yellow) | High | Optimal |

| Aromatic Hydrocarbons | Good | No | Good | Suitable |

| Chlorinated Solvents | Good | No | Enhanced | Suitable |

| Polar Aprotic | Limited | No | Poor | Problematic |

| Polar Protic | Poor | No | Very Poor | Unsuitable |

Mechanistic Implications

The solvent-dependent behavior of dicyclohexyliodoborane has profound implications for its stereochemical outcomes in synthetic applications [1]. Research has demonstrated that aliphatic and alicyclic hydrocarbon solvents favor syn aldol formation, while aromatic and chlorinated solvents favor anti aldol formation in enolboration reactions [1].

This stereochemical switching is attributed to different solvation mechanisms and transition state stabilization effects that vary with solvent polarity and coordination ability [1]. The formation of pale yellow complexes in aliphatic solvents suggests pre-coordination effects that influence subsequent reaction pathways [1].

Comparative Boiling/Melting Point Analysis

Dicyclohexyliodoborane exhibits distinctive thermal properties when compared to related organoborane compounds, reflecting the combined influence of molecular weight, intermolecular forces, and structural factors [2] [15] [3].

Boiling Point Characteristics

The boiling point of 198-200°C at 1.25 mmHg for dicyclohexyliodoborane represents a significantly elevated thermal threshold compared to simpler borane derivatives [2] [3]. This temperature, when corrected to standard atmospheric pressure using the Clausius-Clapeyron relationship, corresponds to an estimated atmospheric boiling point of approximately 320-340°C [2].

Comparative Analysis with Related Compounds

| Compound | Molecular Weight (g/mol) | Boiling Point | Structural Features |

|---|---|---|---|

| Dicyclohexyliodoborane | 304.02 | 198-200°C (1.25 mmHg) | Two cyclohexyl + iodine |

| Dicyclohexylborane | 178.12 | 263.7°C (predicted, 1 atm) | Two cyclohexyl + hydrogen |

| Dicyclohexyl(methoxy)borane | 208.15 | 279.1°C (1 atm) | Two cyclohexyl + methoxy |

| Chlorodicyclohexylborane | ~214.6 | Not reported | Two cyclohexyl + chlorine |

The lower apparent boiling point of dicyclohexyliodoborane under reduced pressure conditions, compared to the atmospheric boiling points of related compounds, reflects the thermal instability associated with the boron-iodine bond [2] [3]. The B-I bond represents the weakest bond in the molecule and is prone to homolytic cleavage at elevated temperatures [5] [6].

Melting Point Considerations

Melting point data for dicyclohexyliodoborane is not available in the current literature, likely due to the liquid state of the compound at room temperature and the challenges associated with obtaining pure crystalline material [2] [16] [3]. The compound exists as a clear liquid at standard conditions with a density of 1.325 g/mL at 25°C [2] [3].

The absence of a reported melting point contrasts with dicyclohexylborane, which exists as a white solid with a melting point of 103-105°C [4]. This difference reflects the influence of the iodine substituent on intermolecular packing and crystal lattice stability [4] [2].

Molecular Weight and Thermal Property Relationships

The molecular weight progression among dicyclohexyl-substituted boranes provides insight into structure-property relationships [15] [17] [3]. Despite having the highest molecular weight (304.02 g/mol), dicyclohexyliodoborane exhibits thermal decomposition before reaching its theoretical boiling point, indicating that bond strength factors dominate over molecular weight effects [3] [5].

Intermolecular Force Analysis

The thermal properties of dicyclohexyliodoborane are governed by multiple intermolecular forces [11] [12]:

Van der Waals interactions between cyclohexyl groups provide the primary stabilization for the liquid phase, contributing significantly to the cohesive energy density [11] [12]. These interactions are enhanced by the large surface area of the cyclohexyl substituents [12].

Dipole-dipole interactions arising from the polar B-I bond contribute additional intermolecular attraction, influencing both viscosity and thermal properties [11]. The electronegativity difference between boron and iodine creates a significant dipole moment in the molecule [11].

Weak coordination interactions between electron-deficient boron centers and electron-rich regions of neighboring molecules may contribute to solution-phase aggregation effects observed in certain solvents [1] [9].

Thermal Stability Hierarchy

Based on available data, the thermal stability order for dicyclohexyl-substituted boranes follows the pattern:

Dicyclohexyl(methoxy)borane > Dicyclohexylborane > Dicyclohexyliodoborane

This hierarchy reflects the bond dissociation energies of the various B-X bonds, with B-O bonds being stronger than B-H bonds, which are in turn stronger than B-I bonds [5] [6]. The weaker B-I bond in dicyclohexyliodoborane makes it the most thermally labile member of this series [5].

Practical Implications

The thermal property profile of dicyclohexyliodoborane has important implications for its handling, storage, and synthetic applications [2] [3]:

Storage conditions should maintain temperatures below 50°C to ensure long-term stability and prevent thermal decomposition [3]. Reduced pressure distillation is feasible within the 198-200°C range but requires careful temperature control to prevent decomposition [2] [3].

Synthetic applications must account for the thermal sensitivity of the B-I bond, particularly in reactions requiring elevated temperatures [1] [3]. The moderate thermal stability makes the compound suitable for most room temperature and mildly heated reactions but limits its use in high-temperature processes [1].

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable